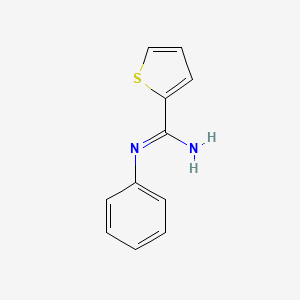

N-phenylthiophene-2-carboximidamide

Description

N-phenylthiophene-2-carboximidamide is a thiophene derivative characterized by a carboximidamide functional group attached to the thiophene ring and a phenyl substituent at the 4-position. Its molecular formula is C₁₃H₁₅N₃S, and its structure includes a thiophene core, an aminoethyl side chain, and a carboximidamide moiety (Fig. 1) . The compound is also known by the systematic name 5-(2-aminoethyl)-4-phenylthiophene-2-carboximidamide and has been studied for its dual pharmacological roles:

- Protein Tyrosine Kinase (PTK) Inhibition: Modulates signaling pathways involved in cellular proliferation and differentiation.

- G Protein-Coupled Receptor (GPCR) Ligand Activity: Binds to GPCRs, influencing neurotransmission and hormonal regulation .

Its structural uniqueness lies in the integration of a sulfur-containing thiophene ring, which enhances electronic properties, and the carboximidamide group, which facilitates hydrogen bonding with biological targets .

Properties

IUPAC Name |

N'-phenylthiophene-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S/c12-11(10-7-4-8-14-10)13-9-5-2-1-3-6-9/h1-8H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCORNHOUCUDCAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C(C2=CC=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436888 | |

| Record name | N'-phenylthiophene-2-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3737-39-1 | |

| Record name | N'-phenylthiophene-2-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenylthiophene-2-carboximidamide typically involves the reaction of thiophene-2-carboxylic acid with phenylamine in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-phenylthiophene-2-carboximidamide can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

Reduction: The compound can be reduced to form corresponding amines and thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: N-phenylthiophene-2-carboximidamide is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the development of novel materials with unique electronic properties .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an inhibitor of protein tyrosine kinases, which are involved in various signaling pathways related to cancer and other diseases . It also acts as a ligand for G protein-coupled receptors, making it a candidate for drug development .

Industry: The compound is used in the production of advanced materials, including conductive polymers and organic semiconductors. Its unique electronic properties make it valuable in the development of electronic devices .

Mechanism of Action

Inhibition of Protein Tyrosine Kinases: N-phenylthiophene-2-carboximidamide inhibits protein tyrosine kinases by binding to the ATP-binding site, preventing the phosphorylation of tyrosine residues on target proteins. This inhibition disrupts signaling pathways involved in cell proliferation and survival .

Ligand for G Protein-Coupled Receptors: As a ligand for G protein-coupled receptors, the compound modulates receptor activity by binding to the receptor’s active site. This interaction triggers downstream signaling cascades that regulate various physiological processes .

Comparison with Similar Compounds

3-Chloro-N-phenyl-phthalimide

Structural Features :

Key Difference :

Ranitidine Derivatives (e.g., Nitroacetamide, Amino Alcohol Hemifumarate)

Structural Features :

- Ranitidine Nitroacetamide: Contains a furan ring, nitroacetamide group, and dimethylamino substituent.

- Ranitidine Amino Alcohol Hemifumarate: Features a furan-methanol structure with a hemifumarate salt.

Pharmacological Targets :

- Ranitidine derivatives act as histamine H₂-receptor antagonists , inhibiting gastric acid secretion.

Comparison :

Vasopressin Acetate

Structural Features :

- A cyclic nonapeptide with a disulfide bridge, contrasting sharply with the small-molecule thiophene derivative.

Pharmacological Targets :

- Binds to vasopressin GPCRs (V1a, V1b, V2), regulating water retention and blood pressure.

Comparison :

Neuropeptide FF (NPFF) Acetate

Structural Features :

- An RF-amide octapeptide with acetate salt formulation.

Pharmacological Targets :

- Activates NPFF (1) and NPFF (2) GPCRs , modulating pain and opioid tolerance.

Comparison :

- Mechanism : Peptide-mediated vs. small-molecule GPCR modulation.

Data Table: Structural and Functional Comparison

Biological Activity

N-phenylthiophene-2-carboximidamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological properties, synthesis, and potential therapeutic applications of this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a thiophene ring and an imidamide functional group. The compound can be synthesized through various methods, including traditional organic synthesis techniques and more recent green chemistry approaches. The structural variations around the phenyl and thiophene rings significantly influence its biological activity.

Anticancer Activity

This compound has shown promising anticancer properties in various studies. For instance, a study demonstrated that derivatives of thiophene-2-carboximidamide exhibit significant cytotoxic effects against cancer cell lines, with IC50 values suggesting effective inhibition of cell proliferation.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 25.72 ± 3.95 | Induction of apoptosis |

| Derivative A | U87 (glioblastoma) | 45.2 ± 13.0 | Cell cycle arrest |

These findings indicate that this compound may induce apoptosis and inhibit tumor growth in vivo, as evidenced by studies on tumor-bearing mice .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which have been explored in various models. In vitro assays showed that it can inhibit the production of pro-inflammatory cytokines and reduce the activity of cyclooxygenase (COX) enzymes.

This suggests that this compound could be a candidate for developing anti-inflammatory drugs.

Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial activity against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for certain strains highlight its potential as an antimicrobial agent.

This antimicrobial efficacy is attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled study involving MCF-7 breast cancer cells, this compound was administered at varying concentrations over several days. Flow cytometry analysis revealed a dose-dependent increase in apoptotic cells, supporting its role as an effective anticancer agent .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. The administration of the compound resulted in a significant reduction in edema and inflammatory markers, suggesting its potential therapeutic application in treating inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.